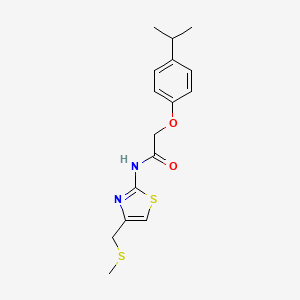

2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Description

This compound features a thiazole core substituted with a (methylthio)methyl group at position 4 and an acetamide linkage to a 4-isopropylphenoxy moiety. Key structural attributes include:

- Thiazole ring: A common scaffold in bioactive molecules, contributing to hydrogen bonding and π-π interactions.

- Acetamide linker: Enhances solubility and facilitates interactions with target proteins.

- 4-Isopropylphenoxy group: A lipophilic substituent that may influence membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-11(2)12-4-6-14(7-5-12)20-8-15(19)18-16-17-13(9-21-3)10-22-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBUBJKVBNSYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of isopropyl and methylthio groups contributes to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O2S |

| Molecular Weight | 298.38 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with thiazole moieties often possess significant antimicrobial properties. This compound's structure suggests potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is critical in conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or cancer cell metabolism.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways related to inflammation and tumor growth.

Antimicrobial Activity

A study evaluated the antimicrobial effects of related thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures showed significant inhibition zones, leading to the hypothesis that this compound might exhibit comparable activity.

Anti-inflammatory Effects

In vitro studies demonstrated that thiazole derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may possess anti-inflammatory properties relevant for treating chronic inflammatory conditions.

Anticancer Potential

Research involving various cancer cell lines (e.g., breast cancer MCF-7 cells) indicated that compounds with thiazole rings can induce apoptosis. A comparative study showed that derivatives similar to this compound led to significant reductions in cell viability at micromolar concentrations.

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Piperazine/Piperidine Moieties

Example Compounds :

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13)

- Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(piperazine-derived)acetamide)

Key Differences :

Triazole-Linked Thiazole-Acetamide Derivatives

Example Compounds :

- 11c (triazole-quinoxaline derivative)

- 11d (fluorophenyl-triazole-quinoxaline)

Key Differences :

Coumarin-Conjugated Thiazole-Acetamide Derivatives

Example Compounds :

Key Differences :

- Coumarin derivatives (6a, 13) exhibit α-glucosidase inhibitory activity (IC50 values in µM range), likely due to coumarin’s planar structure enabling π-stacking with enzyme pockets. The target compound’s isopropylphenoxy group may instead favor hydrophobic interactions with MMPs .

Excluded Analogs (Benzimidazole-Thiazole-Acetamides)

Example Compounds :

| Property | Target Compound | Benzimidazole Analog |

|---|---|---|

| Therapeutic Use | Hypothesized anti-inflammatory | Local anesthetic |

| Structural Difference | (Methylthio)methyl group | Benzimidazole ring |

Key Insight :

- Benzimidazole-containing analogs were excluded from recent studies due to prior use as local anesthetics, highlighting the target compound’s novelty in targeting TRPV1 or MMPs rather than neuronal sodium channels .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide?

Answer:

- Thiazole Core Synthesis : React 2-amino-4-((methylthio)methyl)thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide backbone .

- Phenoxy Coupling : Use nucleophilic aromatic substitution (SNAr) to attach the 4-isopropylphenoxy group. Optimize solvent choice (e.g., DMF or DCM) and temperature (70–90°C) to enhance yield .

- Purification : Recrystallize the product using ethanol or methanol, and confirm purity via TLC and elemental analysis .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

- Spectroscopy :

- Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Substituent Modifications :

- Biological Screening :

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Assay Validation : Include positive controls (e.g., acarbose for α-glucosidase , cisplatin for apoptosis ).

- Pharmacokinetic Profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) to explain discrepancies in vivo vs. in vitro .

- Statistical Analysis : Apply ANOVA or Student’s t-test (p < 0.05) to ensure reproducibility .

Basic: What in vitro models are suitable for evaluating antifungal activity?

Answer:

- Fungal Strains : Use Macrophomina phaseolina and Fusarium oxysporum in agar diffusion assays .

- Dosage : Test at 100–500 µg/mL and compare inhibition zones to dimethomorph (standard) .

- MIC Determination : Employ broth microdilution methods per CLSI guidelines .

Advanced: What computational strategies predict binding affinity to Aurora kinases?

Answer:

- Docking Studies : Use crystal structures of Aurora-A (PDB: 1MQ4) and Aurora-B (PDB: 4C3V) to model interactions with the thiazole acetamide core .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns to validate binding poses .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy (ΔG < -8 kcal/mol indicates high affinity) .

Basic: How can researchers troubleshoot low yields in the final coupling step?

Answer:

- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve nucleophilicity .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate 3:1) to track intermediate formation .

Advanced: What strategies enhance metabolic stability for in vivo applications?

Answer:

- Prodrug Design : Introduce ester or phosphonate groups to mask labile sites (e.g., methylthio) .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- Metabolite Identification : Use LC-MS to profile degradation products in liver microsomes .

Basic: How is the compound’s purity validated for pharmacological studies?

Answer:

- HPLC : Use a C18 column (ACN:H₂O gradient) with >95% purity threshold .

- Melting Point : Compare experimental values (e.g., 216–220°C) with literature data .

- Mass Spectrometry : Confirm molecular ion peaks (m/z ~383.4) via ESI-MS .

Advanced: What mechanistic studies elucidate its role in apoptosis induction?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.